molecular formula C18H20N2O2 B6117973 N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide

N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide

Cat. No.: B6117973
M. Wt: 296.4 g/mol
InChI Key: TZDMXBYLZXEMIX-UHFFFAOYSA-N
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Description

N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a propan-2-yl chain, which is further substituted with a 3,4-dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide typically involves the reaction of 3,4-dimethylaniline with a suitable acylating agent, such as benzoyl chloride, under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dimethylaniline and the carbonyl group of benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,6-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide
  • N-{1-[(3,5-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide
  • N-{1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}benzamide

Uniqueness

N-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethyl substitution pattern may enhance its ability to interact with certain biological targets compared to other similar compounds with different substitution patterns.

Properties

IUPAC Name

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-16(11-13(12)2)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMXBYLZXEMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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